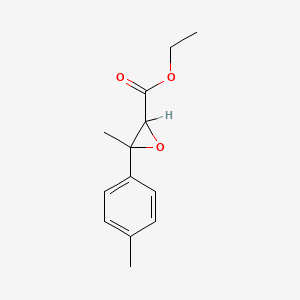

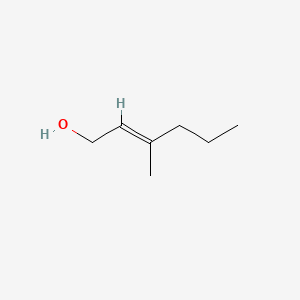

3,5-ジメチル-1-フェニル-1H-ピラゾール-4-カルボニルクロリド

説明

“3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbonyl chloride” is a compound that belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group . It is a reactant used in the synthesis of anticancer agents .

Synthesis Analysis

The synthesis of pyrazoles involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A specific synthesis method for 3,5-dimethyl-1-phenyl-1H-pyrazole involves the condensation of acetylacetone and hydrazine .Molecular Structure Analysis

The molecular structure of “3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbonyl chloride” is characterized by a 5-membered ring structure made up of two nitrogen atoms in the neighboring position and three carbon atoms in the central position . The compound is unsymmetrical but the corresponding conjugate acid (pyrazolium) and conjugate base (pyrazolide) have C2v symmetry .Chemical Reactions Analysis

Pyrazoles are known for their diverse chemical reactions. They are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . They exhibit tautomerism, a phenomenon that may influence their reactivity .科学的研究の応用

薬理学および創薬

化合物のさまざまな生物学的標的との相互作用を研究することにより、その薬力学を理解することができます。 これは、特にヒトのcAMP特異的3',5'-環状ホスホジエステラーゼ4Dとの潜在的な相互作用のために、新規薬物の開発におけるリード化合物として役立ちます .

有機合成

このクロリドは、より複雑な有機化合物の合成における中間体として機能することができます。 さまざまな求核試薬との反応性を活用して、抗菌特性を持つものも含め、幅広い物質を作成することができます .

作用機序

Target of Action

The primary target of 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbonyl chloride is the cAMP-specific 3’,5’-cyclic phosphodiesterase 4D . This enzyme plays a crucial role in cellular signaling by regulating the intracellular concentration of cyclic adenosine monophosphate (cAMP).

Mode of Action

It is believed to interact with its target enzyme, potentially inhibiting its activity . This could lead to an increase in intracellular cAMP levels, affecting various cellular processes.

Biochemical Pathways

The compound’s action on the cAMP-specific 3’,5’-cyclic phosphodiesterase 4D affects the cAMP signaling pathway . Elevated cAMP levels can activate protein kinase A, which then phosphorylates various target proteins, leading to changes in cell function, gene expression, and other downstream effects.

Pharmacokinetics

Information about its absorption, distribution, metabolism, and excretion (ADME) is currently unavailable .

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s reactivity and stability could be affected by temperature . .

将来の方向性

The future directions for “3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbonyl chloride” could involve further exploration of its potential applications in medicinal chemistry and drug discovery, given the known pharmacological effects of pyrazole-bearing compounds . Additionally, further studies could be conducted to understand its structure/reactivity relationships, which could have a positive impact in the design of synthetic methods .

生化学分析

Biochemical Properties

3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbonyl chloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with the enzyme cyclooxygenase (COX), where it acts as an inhibitor. By inhibiting COX, 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbonyl chloride reduces the production of prostaglandins, which are mediators of inflammation and pain . Additionally, this compound has been shown to interact with other enzymes involved in the inflammatory pathway, further enhancing its anti-inflammatory effects.

Cellular Effects

The effects of 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbonyl chloride on various cell types and cellular processes are profound. In immune cells, such as macrophages and neutrophils, this compound inhibits the production of pro-inflammatory cytokines, thereby reducing inflammation . It also affects cell signaling pathways, particularly the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which plays a pivotal role in regulating the immune response to infection . Furthermore, 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbonyl chloride influences gene expression by modulating the transcription of genes involved in inflammation and cellular metabolism.

Molecular Mechanism

At the molecular level, 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbonyl chloride exerts its effects through several mechanisms. It binds to the active site of cyclooxygenase enzymes, thereby inhibiting their activity and reducing the synthesis of prostaglandins . This binding interaction is facilitated by the presence of the carbonyl chloride group, which forms covalent bonds with the enzyme’s active site residues. Additionally, this compound can modulate the activity of transcription factors, such as NF-κB, by preventing their translocation to the nucleus and subsequent binding to DNA . This results in decreased expression of pro-inflammatory genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbonyl chloride change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light and moisture . Over extended periods, the degradation products may influence cellular function, leading to altered cellular responses. In in vitro studies, the compound has shown sustained anti-inflammatory effects over several hours, but its efficacy may decrease with prolonged exposure due to degradation .

Dosage Effects in Animal Models

The effects of 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbonyl chloride vary with different dosages in animal models. At low doses, the compound effectively reduces inflammation and pain without causing significant adverse effects . At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These toxic effects are likely due to the accumulation of the compound and its metabolites in the liver and kidneys, leading to cellular damage.

Metabolic Pathways

3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbonyl chloride is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels. The compound’s metabolism also affects its pharmacokinetics, including its absorption, distribution, and excretion .

Transport and Distribution

Within cells and tissues, 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbonyl chloride is transported and distributed through passive diffusion and active transport mechanisms . It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys, where it exerts its effects .

Subcellular Localization

The subcellular localization of 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbonyl chloride is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with cytoplasmic enzymes and signaling molecules . It can also translocate to the nucleus, where it modulates gene expression by interacting with transcription factors . Post-translational modifications, such as phosphorylation, may influence its localization and activity within specific cellular compartments .

特性

IUPAC Name |

3,5-dimethyl-1-phenylpyrazole-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O/c1-8-11(12(13)16)9(2)15(14-8)10-6-4-3-5-7-10/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXGKKAOCGAUUPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2=CC=CC=C2)C)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80428788 | |

| Record name | 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61226-20-8 | |

| Record name | 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61226-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[1-(3-Phenylprop-2-enyl)benzimidazol-2-yl]propan-1-ol](/img/structure/B1624102.png)

![Tricyclo[8.2.1.03,8]trideca-3,5,7-trien-13-one](/img/structure/B1624105.png)

![3-(1H-Benzo[d]imidazol-1-yl)aniline](/img/structure/B1624113.png)